molecular formula C23H26N4O B12738357 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole CAS No. 110785-22-3

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole

Katalognummer: B12738357
CAS-Nummer: 110785-22-3
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: AMUFEKPACYWJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the piperidinylacetyl group via acylation reactions using reagents like acyl chlorides or anhydrides.

    Substitution Reactions: Functionalization of the pyridine ring through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the piperidinylacetyl and pyridinyl groups.

    1-(3-Pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and piperidinylacetyl groups.

    2-(1-Piperidinylacetyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and pyridinyl groups.

Uniqueness

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

110785-22-3

Molekularformel

C23H26N4O

Molekulargewicht

374.5 g/mol

IUPAC-Name

1-piperidin-1-yl-1-(1-pyridin-3-yl-1,9-dihydropyrido[3,4-b]indol-2-yl)ethanol

InChI

InChI=1S/C23H26N4O/c1-23(28,26-13-5-2-6-14-26)27-15-11-19-18-9-3-4-10-20(18)25-21(19)22(27)17-8-7-12-24-16-17/h3-4,7-12,15-16,22,25,28H,2,5-6,13-14H2,1H3

InChI-Schlüssel

AMUFEKPACYWJNJ-UHFFFAOYSA-N

Kanonische SMILES

CC(N1CCCCC1)(N2C=CC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.